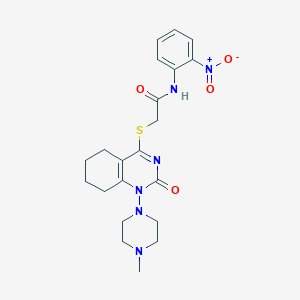![molecular formula C21H20ClN3O B2831193 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-07-7](/img/structure/B2831193.png)
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of ABP-688 and has been found to have several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of ABP-688 is related to its ability to bind to the mGluR5 receptor. This receptor is a member of the metabotropic glutamate receptor family and is involved in the modulation of synaptic transmission. When ABP-688 binds to this receptor, it can activate or inhibit its signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
ABP-688 has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of several neurological disorders such as schizophrenia, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ABP-688 in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on ABP-688. One potential area of investigation is in the development of new drugs that target the mGluR5 receptor. Additionally, further studies are needed to fully understand the physiological effects of ABP-688 and its potential therapeutic applications. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of ABP-688 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 5-chloro-2-methylphenyl isocyanate and 1-allyl-1H-benzo[d]imidazole-2-carboxylic acid. This reaction is carried out in the presence of a catalyst such as triethylamine and yields ABP-688 as the final product.
Wissenschaftliche Forschungsanwendungen
ABP-688 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to bind to a specific type of receptor in the brain known as the mGluR5 receptor. This receptor is involved in several important physiological processes such as learning, memory, and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h3-9,12,15H,1,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINZMFLBWPDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)


![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2831125.png)



